Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

説明

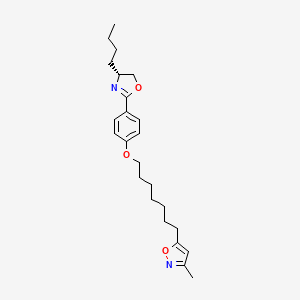

Its structure features a 3-methylisoxazole core linked via a heptyl chain to a phenoxy group and a chiral 4R-configured oxazoline ring substituted with a butyl group. This structural motif is critical for interactions with viral capsid proteins, particularly in picornaviruses . The compound shares a scaffold with well-studied antipicornaviral agents like disoxaril (WIN 51711) and pleconaril (WIN 63843), but its unique 4R-butyl substitution distinguishes it from analogs .

特性

CAS番号 |

112270-46-9 |

|---|---|

分子式 |

C24H34N2O3 |

分子量 |

398.5 g/mol |

IUPAC名 |

5-[7-[4-[(4R)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1 |

InChIキー |

OMIOBJBQYFOBLK-OAQYLSRUSA-N |

異性体SMILES |

CCCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |

正規SMILES |

CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |

製品の起源 |

United States |

準備方法

Oximation of Benzaldehyde Derivatives

- The synthesis begins with a substituted benzaldehyde derivative, which undergoes oximation by reaction with hydroxylamine under alkaline conditions (e.g., sodium hydroxide solution) at elevated temperatures (~70 °C) to form the corresponding oxime.

- This step is typically performed in aqueous or alcoholic media and yields the oxime in high purity and yield (above 90%) without requiring complex purification.

Halogenation of Oxime

- The oxime intermediate is then halogenated using succinyl halides such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at moderate temperatures (~45 °C).

- This reaction converts the oxime into a halogenated intermediate, which is crucial for the subsequent ring closure.

Ring Closure to Isoxazole

- The halogenated intermediate undergoes intramolecular cyclization under alkaline conditions, often using triethylamine or pyridine as the base, in alcoholic solvents such as ethanol or methanol.

- This step forms the isoxazole ring with high chemical purity (≥99%) and good yields (~79%), facilitated by mild reaction conditions and simple workup procedures.

Attachment of the Phenoxy-Heptyl Side Chain

- The phenoxy group linked via a heptyl chain is introduced through nucleophilic substitution or etherification reactions, typically involving phenol derivatives and appropriate alkyl halides or tosylates.

- The heptyl linker length is controlled by the choice of alkylating agent, ensuring the correct spatial arrangement for biological activity.

- This step may require protection/deprotection strategies to maintain the integrity of sensitive functional groups such as the oxazoline ring.

Incorporation of the Chiral 4-Butyl-4,5-dihydro-2-oxazoline Moiety

- The chiral oxazoline ring is synthesized separately, often via cyclization of amino alcohols with carboxylic acid derivatives or their equivalents under dehydrating conditions.

- The (4R) stereochemistry is introduced by using enantiomerically pure starting materials or chiral catalysts.

- The oxazoline is then coupled to the phenoxy group, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, preserving stereochemical integrity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oximation | Hydroxylamine, NaOH (alkaline) | Water/Ethanol | 70 °C | >90 | Formation of oxime from benzaldehyde |

| 2 | Halogenation | NCS or NBS | DMF, DMA | 45 °C | 95-99 | Halogenation of oxime |

| 3 | Ring Closure (Cyclization) | Triethylamine or pyridine (base) | Ethanol, Methanol | RT | ~79 | Isoxazole ring formation |

| 4 | Side Chain Attachment | Alkyl halide or tosylate (phenoxy substitution) | Various (e.g., DMF) | Variable | Variable | Introduction of heptyl-phenoxy linker |

| 5 | Oxazoline Formation & Coupling | Amino alcohol cyclization; coupling reactions | Various | Variable | Variable | Chiral oxazoline synthesis and coupling |

Research Findings and Advantages of the Method

- The described synthetic route is advantageous due to its use of readily available and inexpensive starting materials such as benzaldehyde derivatives and hydroxylamine.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which enhances safety and scalability for industrial production.

- The method avoids complex purification techniques like column chromatography by employing crystallization, reducing time and cost.

- The stereochemical control in the oxazoline moiety is maintained throughout the synthesis, which is critical for the compound’s biological function.

- The approach is environmentally friendly and operationally simple, making it suitable for large-scale synthesis.

化学反応の分析

科学研究の応用

イソキサゾール誘導体は、科学研究において幅広い用途を持っています。

化学: イソキサゾールは、有機合成における構成要素として、および配位化学における配位子として使用されます。

生物学: イソキサゾール誘導体は、抗菌、抗ウイルス、抗がんなどのさまざまな生物活性を示します。

医学: 一部のイソキサゾール誘導体は、COX-2阻害剤やベータラクタマーゼ耐性抗生物質などの医薬品に使用されています。

科学的研究の応用

Isoxazole derivatives have a wide range of applications in scientific research:

Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology: Isoxazole derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Some isoxazole derivatives are used in pharmaceuticals, such as COX-2 inhibitors and beta-lactamase-resistant antibiotics.

Industry: Isoxazoles are used in the production of herbicides and other agrochemicals.

作用機序

類似化合物の比較

類似化合物

オキサゾール: イソキサゾールに似ていますが、窒素原子の位置が異なります。

ピロール: 酸素原子を持たずに、環内に窒素原子のみを含みます。

フラン: 窒素原子を持たずに、環内に酸素原子のみを含みます。

独自性

5-(7-(4-((4R)-4-ブチル-4,5-ジヒドロ-2-オキサゾリル)フェノキシ)ヘプチル)-3-メチルイソキサゾールは、その特定の官能基とイソキサゾール環とオキサゾリン環の組み合わせのためにユニークです。 このユニークな構造は、さまざまな用途において貴重な、独特の化学的および生物学的特性をもたらします.

類似化合物との比較

Structural and Physicochemical Properties

Key structural variations among analogs include:

- Oxazoline substituents : Butyl (target compound) vs. methyl (WIN 52084) or ethyl (PR66 derivatives) .

- Chain length : Heptyl (target) vs. pentyl (5-(5-{4-[(4S)-4-methyl...pentyl}-3-methylisoxazole) .

- Stereochemistry : 4R configuration (target) vs. 4S in some derivatives (e.g., WIN 52084 (S)-isomer) .

Table 1: Molecular and Physicochemical Properties

生物活性

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be characterized by its isoxazole core, which is modified by various substituents. The presence of a butyl group and a phenoxy linkage contributes to its lipophilicity and biological activity.

Antiviral Activity

A study evaluating the antiviral properties of substituted phenyl analogues of isoxazoles found that compounds similar to Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- exhibited significant activity against human rhinovirus (HRV) serotypes. The mean minimum inhibitory concentration (MIC) was reported as low as 0.40 µM against multiple serotypes, indicating potent antiviral effects. A quantitative structure-activity relationship (QSAR) analysis revealed a strong correlation between lipophilicity and biological activity (r = 0.83), suggesting that modifications enhancing lipophilicity could improve efficacy .

Anticancer Activity

Further investigations into the anticancer potential of isoxazole derivatives have shown that certain analogues can inhibit the proliferation of various cancer cell lines. For instance, studies on benzoxazepine derivatives, which share structural similarities with isoxazoles, demonstrated cytotoxic effects against solid tumors and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α . These findings suggest that the biological activity of isoxazoles may extend to cancer therapeutics.

The mechanism by which isoxazole derivatives exert their biological effects often involves interaction with specific molecular targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes or receptors involved in viral replication or cancer cell growth.

Data Summary

| Activity Type | MIC (µM) | Target | Reference |

|---|---|---|---|

| Antiviral | 0.40 | Human Rhinovirus | |

| Anticancer | Varies | Solid Tumor Cell Lines |

Case Studies

- Antiviral Study : A series of substituted phenyl isoxazoles were synthesized and tested against HRV serotypes. The results showed that structural modifications significantly enhanced antiviral activity, particularly in compounds with increased lipophilicity .

- Anticancer Research : Investigations into benzoxazepine derivatives indicated their potential as anticancer agents with varying degrees of efficacy depending on the cancer type. This suggests a possible parallel for isoxazole derivatives in cancer therapy .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer:

- Physicochemical Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₈N₂O₃ | |

| Molecular Weight | 356.46 g/mol | |

| Solubility (25°C) | 1.4E-3 g/L (calculated) | |

| Density (20°C) | 1.14±0.1 g/cm³ |

Q. What synthetic methodologies are reported for structurally similar isoxazole derivatives?

Methodological Answer :

- Key Routes :

Cyclocondensation : Reacting hydrazides or hydroxylamine derivatives with α,β-unsaturated ketones to form the isoxazole core .

Phenoxy-Heptyl Linker Installation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the heptyl-phenoxy moiety .

- Optimization Tips :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation :

- Ventilation : Use fume hoods due to unclassified but potential respiratory hazards .

- First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer :

- Reaction Path Search :

Q. How to resolve contradictions in reported biological activity data for isoxazole derivatives?

Methodological Answer :

- Data Validation Steps :

Assay Reproducibility : Test antimicrobial activity under standardized conditions (e.g., CLSI guidelines) .

Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) .

Q. What experimental design strategies improve yield in multi-step syntheses?

Methodological Answer :

- Design of Experiments (DoE) :

Q. How to characterize stereochemical configuration in the oxazoline moiety?

Methodological Answer :

- Analytical Techniques :

Q. What methodologies assess environmental impact during large-scale synthesis?

Methodological Answer :

- Lifecycle Analysis (LCA) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。